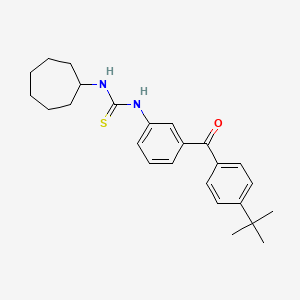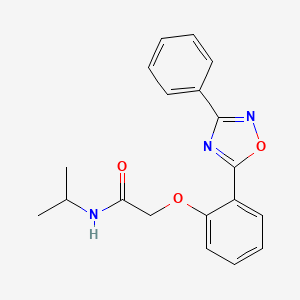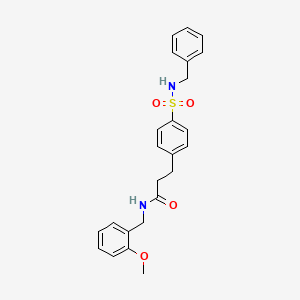
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is complex and not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make it a valuable tool for researchers studying a variety of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole in lab experiments is its potency. This compound has been found to have significant therapeutic effects at relatively low concentrations, which makes it a cost-effective tool for researchers. Additionally, this compound has been shown to have low toxicity, which reduces the risk of adverse effects in lab animals. However, one of the main limitations of using this compound is its solubility. This compound is relatively insoluble in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One potential direction is the development of new cancer treatments based on this compound. Researchers could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, researchers could investigate the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, researchers could explore ways to improve the solubility of this compound, which would make it a more practical tool for lab experiments.
Métodos De Síntesis
The synthesis method for 5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzoic acid, 2-methoxy-3-aminobenzaldehyde, and hydrazine hydrate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-23-18-14(10-12-4-2-3-5-15(12)20-18)16-21-17(24-22-16)11-6-8-13(19)9-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUISQFXXWDHESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)


